molecular formula C18H17N3O5S B3709820 N-[(3-acetylphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide

N-[(3-acetylphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide

Cat. No.: B3709820
M. Wt: 387.4 g/mol
InChI Key: LQTINJSAPGURID-UHFFFAOYSA-N
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Description

N-[(3-acetylphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes an acetylphenyl group, a carbamothioyl group, an ethoxy group, and a nitrobenzamide group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-acetylphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-acetylphenyl isothiocyanate with 4-ethoxy-3-nitroaniline in the presence of a suitable solvent such as acetone. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-[(3-acetylphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and acetone are frequently used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized benzamide compounds .

Scientific Research Applications

N-[(3-acetylphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(3-acetylphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which may result in various biological effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-acetylphenyl)carbamothioyl]-4-chlorobenzamide
  • N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide
  • N-[(3-acetylphenyl)carbamothioyl]-4-bromobenzamide

Uniqueness

N-[(3-acetylphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide is unique due to the presence of the ethoxy and nitro groups, which impart distinct chemical properties and reactivity compared to its analogs. These functional groups can influence the compound’s solubility, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(3-acetylphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-3-26-16-8-7-13(10-15(16)21(24)25)17(23)20-18(27)19-14-6-4-5-12(9-14)11(2)22/h4-10H,3H2,1-2H3,(H2,19,20,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTINJSAPGURID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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